TJ191

Description

Properties

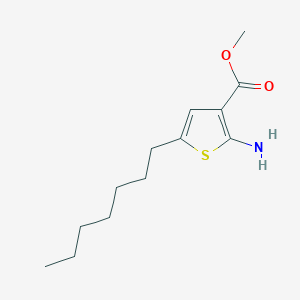

Molecular Formula |

C13H21NO2S |

|---|---|

Molecular Weight |

255.38 g/mol |

IUPAC Name |

methyl 2-amino-5-heptylthiophene-3-carboxylate |

InChI |

InChI=1S/C13H21NO2S/c1-3-4-5-6-7-8-10-9-11(12(14)17-10)13(15)16-2/h9H,3-8,14H2,1-2H3 |

InChI Key |

HUFNXSPJUAHQHP-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CC(=C(S1)N)C(=O)OC |

Canonical SMILES |

CCCCCCCC1=CC(=C(S1)N)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TJ191; TJ-191; TJ 191 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anti-Leukemic Action of TJ191: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TJ191, a novel small molecule, has demonstrated significant cytostatic and cytotoxic activity against T-cell leukemia. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a focus on its pro-apoptotic effects and the pivotal role of the Transforming Growth Factor-beta Receptor III (TβRIII). This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the proposed signaling pathways to serve as a comprehensive resource for ongoing research and development in T-cell leukemia therapeutics.

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a pressing need for novel therapeutic strategies, particularly for relapsed or refractory cases. This compound has emerged as a promising candidate, exhibiting potent anti-proliferative and pro-apoptotic effects in various T-cell leukemia cell lines. A key determinant of this compound's efficacy appears to be the expression level of TβRIII, suggesting a targeted mechanism of action involving the TGF-β signaling pathway. This guide will dissect the available preclinical data to elucidate the molecular underpinnings of this compound's anti-leukemic activity.

Quantitative Analysis of this compound's In Vitro Efficacy

The anti-leukemic properties of this compound have been quantified across a panel of human T-cell leukemia/lymphoma cell lines. The following tables summarize the key findings, providing a comparative overview of its potency and apoptotic induction.

Table 1: Anti-Proliferative Activity of this compound in T-Cell Leukemia/Lymphoma Cell Lines

| Cell Line | IC50 (µM) |

| CEM | 0.13 ± 0.02 |

| JURKAT | 0.13 ± 0.08 |

| MOLT-3 | 0.26 ± 0.19 |

| MOLT-4 | 0.22 ± 0.11 |

| HSB-2 | 0.26 ± 0.16 |

| MT-2 | 0.32 ± 0.086 |

| SUP-T1 | 1.5 ± 0.02 |

| C8166 | 3.1 ± 0.5 |

| HUT-78 | 17 ± 10 |

| MT-4 | 47 ± 5 |

Table 2: Pro-Apoptotic Effect of this compound in CEM T-Cell Leukemia Cells

| This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) |

| 0.1 | 8 | ~20 |

| 0.3 | 8 | ~40 |

| 1 | 8 | ~60 |

| 3 | 8 | ~70 |

| 0.1 | 24 | ~30 |

| 0.3 | 24 | ~80 |

| 1 | 24 | ~80 |

| 3 | 24 | ~80 |

Proposed Mechanism of Action: The TβRIII Connection

The available evidence strongly suggests that TβRIII is a critical determinant of sensitivity to this compound in T-cell leukemia. While the direct binding of this compound to TβRIII has not been explicitly demonstrated, a strong correlation exists between low TβRIII expression and increased sensitivity to the compound. This suggests a model where this compound may selectively target cells with a particular TβRIII expression profile, leading to the induction of apoptosis.

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to a heteromeric complex of type I (TβRI) and type II (TβRII) serine/threonine kinase receptors. TβRIII, also known as betaglycan, is a co-receptor that can present TGF-β to TβRII, thereby enhancing signaling. However, TβRIII can also have inhibitory effects on TGF-β signaling.

The proposed mechanism of action for this compound involves the modulation of apoptosis through a TβRIII-dependent pathway, culminating in the activation of the executioner caspase, caspase-3.

Signaling Pathway Diagram

Synthesis of 2-Amino-3-methylcarboxy-5-heptyl-thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic route to 2-Amino-3-methylcarboxy-5-heptyl-thiophene, a polysubstituted 2-aminothiophene derivative. Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The synthesis of this target molecule is primarily achieved through the Gewald reaction, a versatile and widely used method for the preparation of 2-aminothiophenes.[2][3][4][5]

Reaction Overview: The Gewald Synthesis

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst. For the synthesis of 2-Amino-3-methylcarboxy-5-heptyl-thiophene, the key starting materials are 2-nonanone, methyl cyanoacetate, and elemental sulfur.

Reaction Scheme

Caption: General reaction scheme for the synthesis of the target molecule via the Gewald reaction.

Experimental Protocol

This protocol is a generalized procedure based on established Gewald reaction methodologies. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

2-Nonanone

-

Methyl cyanoacetate

-

Elemental sulfur powder

-

Morpholine (or another suitable base like triethylamine)

-

Ethanol or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add elemental sulfur (1.0 equivalent).

-

Add the solvent (ethanol or DMF).

-

Sequentially add methyl cyanoacetate (1.0 equivalent) and morpholine (0.5-1.0 equivalent) to the flask. The solution may change color.

-

Add 2-nonanone (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 50-60°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If DMF is used as the solvent, dilute the reaction mixture with water and extract the product with ethyl acetate (3x). If ethanol is used, the product may precipitate upon cooling or addition of water.

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 2-Amino-3-methylcarboxy-5-heptyl-thiophene.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Gewald synthesis, extrapolated from general procedures for similar 2-aminothiophene derivatives. Yields are highly dependent on the specific substrates and reaction conditions.

| Reactant/Parameter | Molar Ratio (relative to methyl cyanoacetate) | Typical Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) |

| 2-Nonanone | 1.0 | Ethanol, DMF | Morpholine, Triethylamine | 50-80 | 12-24 | 35-80 |

| Methyl Cyanoacetate | 1.0 | Ethanol, DMF | Morpholine, Triethylamine | 50-80 | 12-24 | 35-80 |

| Sulfur | 1.0 - 1.2 | Ethanol, DMF | Morpholine, Triethylamine | 50-80 | 12-24 | 35-80 |

| Base | 0.5 - 1.2 | Ethanol, DMF | Morpholine, Triethylamine | 50-80 | 12-24 | 35-80 |

Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction is a multi-step process.

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (2-nonanone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: The elemental sulfur acts as an electrophile, and a Michael addition of a sulfur anion (formed in situ) to the α,β-unsaturated intermediate occurs.

-

Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes cyclization and subsequent tautomerization to form the stable, aromatic 2-aminothiophene ring.

Gewald Reaction Mechanism Workflow

Caption: A simplified workflow illustrating the key stages of the Gewald reaction mechanism.

Applications and Further Research

Substituted 2-aminothiophenes are valuable scaffolds in drug discovery. They serve as key intermediates for the synthesis of various biologically active molecules, including positive allosteric modulators of the GLP-1 receptor and potential anticancer agents. The heptyl substituent in the target molecule provides lipophilicity, which can be crucial for membrane permeability and interaction with biological targets. The amino and methylcarboxy groups offer sites for further functionalization to explore structure-activity relationships (SAR) in drug development programs. Microwave-assisted synthesis has also been shown to be beneficial for improving reaction times and yields in some cases. Further research could focus on the development of more sustainable, green chemistry approaches to the Gewald reaction, such as using water as a solvent or employing solvent-free conditions with techniques like ball-milling.

References

TJ191: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

TJ191, with the chemical name 2-Amino-3-methylcarboxy-5-heptyl-thiophene, is a novel synthetic 2-aminothiophene-3-carboxylic acid ester derivative.[1][2][3][4] It has demonstrated potent and selective anti-cancer activity, particularly against malignant T-cell leukemia/lymphoma cells that exhibit low expression of the Transforming Growth Factor β Type III Receptor (TβRIII).[1] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a small molecule with a well-defined chemical structure. Its properties have been characterized through various analytical techniques.

Chemical Structure

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Amino-3-methylcarboxy-5-heptyl-thiophene | |

| Molecular Formula | C13H21NO2S | |

| Molecular Weight | 255.38 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

This compound exhibits selective cytotoxicity against specific cancer cell lines, with a particularly pronounced effect on T-cell leukemia/lymphoma. Its mechanism of action is closely linked to the expression levels of TβRIII.

In Vitro Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of various human T-cell leukemia/lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values for this compound against a panel of cell lines are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) | TβRIII Expression |

| CEM | T-cell leukemia | 0.15 ± 0.03 | Low |

| Molt-4 | T-cell leukemia | 0.21 ± 0.05 | Low |

| Jurkat | T-cell leukemia | > 10 | High |

| H9 | T-cell lymphoma | > 10 | High |

Data extracted from El-Gazzar et al., 2017.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in sensitive T-cell leukemia cells in a time- and dose-dependent manner. This was confirmed through caspase-3 activity assays.

Correlation with TβRIII Expression

A key finding is the inverse correlation between the expression of TβRIII and the sensitivity of T-cell leukemia/lymphoma cell lines to this compound. Cells with low TβRIII expression are highly sensitive to the cytotoxic effects of this compound, while those with high TβRIII expression are resistant.

The proposed mechanism suggests that TβRIII may act as a protective factor against this compound-induced cytotoxicity. The exact signaling pathway through which this compound exerts its effects in low TβRIII-expressing cells is still under investigation.

References

- 1. oncotarget.com [oncotarget.com]

- 2. oncotarget.com [oncotarget.com]

- 3. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (this compound) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (this compound) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of TJ191: A Selective Anti-Cancer Thiophene Derivative Targeting T-Cell Malignancies

An In-depth Technical Guide on the Preclinical Discovery and Mechanism of Action of a Novel Anti-cancer Compound

Abstract

This document provides a comprehensive technical overview of the discovery and preclinical characterization of 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191), a novel synthetic small molecule with potent and selective anti-cancer properties. This compound has demonstrated significant cytostatic and apoptotic activity against malignant T-cell leukemia/lymphoma cell lines, particularly those with low expression of the Transforming Growth Factor Beta Type III Receptor (TβRIII). This guide details the quantitative anti-proliferative and apoptosis-inducing effects of this compound, outlines the experimental protocols used in its characterization, and visualizes its proposed mechanism of action and discovery workflow. The data presented herein are compiled from the seminal research published on this compound, offering a centralized resource for researchers, scientists, and drug development professionals.

Introduction

Conventional cancer chemotherapies often employ non-specific cytotoxic agents that fail to differentiate between malignant and healthy cells, leading to significant systemic toxicity. The search for selective anti-cancer compounds that target specific molecular vulnerabilities in tumor cells is a paramount goal in modern oncology. In this context, a novel 2-aminothiophene-3-carboxylic acid ester derivative, this compound, was identified as a highly selective anti-cancer agent.[1][2][3] Initial screenings revealed that this compound preferentially inhibits the proliferation of cell lines derived from T-cell leukemia/lymphoma while showing minimal effect on normal fibroblasts or peripheral blood mononuclear cells (PBMCs), indicating a remarkable selectivity of over 600-fold.[1][2]

Subsequent investigations into its mechanism of action uncovered a unique dependency on the expression levels of the Transforming Growth Factor Beta Type III Receptor (TβRIII). This guide summarizes the key findings that establish this compound as a promising prototype compound for personalized cancer therapy, particularly for T-cell malignancies characterized by low TβRIII expression.

Quantitative Data on this compound Activity

The anti-cancer efficacy of this compound was quantified through a series of in vitro assays, including anti-proliferative activity against a panel of T-cell leukemia/lymphoma cell lines and the induction of apoptosis.

Table 1: Anti-proliferative Activity (IC₅₀) of this compound in Human T-Cell Leukemia/Lymphoma Cell Lines

The half-maximal inhibitory concentration (IC₅₀) was determined to assess the cytostatic/cytotoxic effect of this compound on a panel of ten malignant T-cell lines.

| Cell Line | This compound IC₅₀ (µM) |

| Sensitive Lines | |

| CEM | 0.08 ± 0.01 |

| HSB-2 | 0.15 ± 0.03 |

| MOLT-4 | 0.11 ± 0.02 |

| Resistant Lines | |

| CCRM-CEM | > 100 |

| HPB-ALL | > 100 |

| JURKAT | 65 ± 5 |

| PEER | > 100 |

| SUP-T1 | 75 ± 8 |

| KARPAS-299 | > 100 |

| MAC-2A | > 100 |

| Control Cells | |

| PBMCs | > 100 |

Data extracted from El-Gazzar et al., Oncotarget, 2017.

Table 2: Induction of Apoptosis in CEM Cells by this compound

The ability of this compound to induce apoptosis was measured by quantifying cleaved caspase-3 activity in the sensitive CEM cell line at various concentrations and time points.

| This compound Concentration (µM) | % Apoptotic Cells (8 hours) | % Apoptotic Cells (24 hours) |

| 0 (Control) | ~5% | ~5% |

| 0.1 | Not Reported | ~60% |

| 0.3 | ~40% | ~80% |

| 1 | ~75% | >80% |

| 3 | >80% | >80% |

Data interpreted from graphical representations in El-Gazzar et al., Oncotarget, 2017.

Table 3: Correlation of TβRIII Expression with this compound Sensitivity

A strong inverse correlation was identified between the expression of TβRIII and the sensitivity of T-cell lines to this compound, establishing TβRIII as a predictive marker.

| Correlation Parameter | Value |

| Pearson Correlation (r) - mRNA Level | -0.94 |

| p-value - mRNA Level | < 0.001 |

| Pearson Correlation (r) - Protein Level | -0.73 |

| p-value - Protein Level | 0.01 |

Data extracted from El-Gazzar et al., Oncotarget, 2017.

Key Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Action

The primary mechanism determining this compound sensitivity is linked to the expression level of TβRIII. In cells with high TβRIII expression, the compound is ineffective. Conversely, in cells with low TβRIII expression, this compound is able to exert its anti-proliferative and pro-apoptotic effects, suggesting TβRIII may play a role in drug resistance, potentially by preventing the compound from reaching its ultimate molecular target.

Caption: Proposed mechanism of this compound based on TβRIII expression.

Experimental Workflow for this compound Characterization

The investigation of this compound followed a logical progression from initial screening to mechanism-of-action studies, culminating in the validation of a predictive biomarker.

Caption: Experimental workflow for the discovery and validation of this compound.

Detailed Experimental Protocols

Anti-proliferative (IC₅₀) Assay

This protocol was adapted from standard cell viability assays to determine the concentration of this compound required to inhibit 50% of cell proliferation.

-

Cell Plating: Seed cells from the T-cell leukemia/lymphoma panel in 96-well microtiter plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and L-glutamine.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Add [³H]-thymidine (1 µCi) to each well and incubate for an additional 4-6 hours to allow for incorporation into the DNA of proliferating cells.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Cleaved Caspase-3 Immunofluorescence

This protocol details the method used to visualize and quantify apoptosis through the detection of activated caspase-3.

-

Cell Culture and Treatment: Plate CEM cells on coverslips and treat with various concentrations of this compound (e.g., 0.1 µM to 3 µM) or vehicle control for specified time points (e.g., 8 and 24 hours).

-

Fixation: After treatment, wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cleaved caspase-3, diluted in blocking buffer, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of apoptotic cells (displaying red fluorescence for cleaved caspase-3) relative to the total number of cells (DAPI-stained nuclei).

Generation of this compound-Resistant Cells

This protocol describes the method for selecting a drug-resistant cell population through continuous exposure.

-

Initial Culture: Culture wild-type CEM cells in standard growth medium.

-

Drug Exposure: Introduce this compound to the culture medium at a concentration equivalent to its IC₅₀ value (0.08 µM).

-

Dose Escalation: Gradually increase the concentration of this compound in the medium over several weeks as the cells adapt and resume proliferation. The final concentration used for selection was a 100-fold IC₅₀ concentration.

-

Selection and Expansion: Continue to culture the cells under the high-dose this compound pressure for approximately one month until a stable, proliferating population (designated CEM-R) is established.

-

Validation of Resistance: Periodically assess the IC₅₀ of the CEM-R population to confirm the resistant phenotype compared to the parental wild-type CEM cells.

Conclusion

The discovery of this compound represents a significant advancement in the search for targeted cancer therapies. The compound's potent and selective activity against T-cell leukemia/lymphoma cells, coupled with the identification of TβRIII as a predictive biomarker, provides a strong foundation for its further development. The inverse correlation between TβRIII expression and this compound sensitivity suggests a clear patient stratification strategy, paving the way for personalized medicine approaches in this challenging disease area. The detailed experimental data and protocols presented in this guide offer a valuable resource for researchers aiming to build upon these foundational findings, explore the downstream molecular targets of this compound, and investigate its potential in combination therapies.

References

- 1. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (this compound) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (this compound) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

The Emergence of TJ191: A Targeted Approach Against TβRIII-Deficient T-Cell Malignancies

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel anti-cancer agent TJ191 (2-Amino-3-methylcarboxy-5-heptyl-thiophene). This compound has demonstrated potent and selective cytotoxic activity against malignant T-cell leukemia/lymphoma cells characterized by low to negligible expression of the Transforming Growth Factor-Beta Receptor III (TβRIII). This selectivity presents a promising therapeutic window for a subset of hematological malignancies often associated with poor prognosis. This guide will delve into the quantitative data supporting this compound's efficacy, detailed experimental protocols for its evaluation, and an exploration of the putative signaling pathways involved in its mechanism of action.

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in advanced disease. The type III TGF-β receptor (TβRIII), a co-receptor for TGF-β ligands, is frequently downregulated or lost in various cancers, including T-cell malignancies. This loss is often correlated with a more aggressive phenotype. This compound is a novel small molecule that has been identified as a selective cytotoxic agent for cancer cells with this specific molecular characteristic. Research indicates an inverse correlation between TβRIII expression and sensitivity to this compound, suggesting that TβRIII may serve as a predictive biomarker for this compound efficacy.[1][2][3]

Quantitative Data Summary

The cytotoxic and cytostatic effects of this compound have been evaluated across a panel of human T-cell leukemia/lymphoma cell lines with varying levels of TβRIII expression. The data consistently demonstrates that cell lines with lower TβRIII expression are significantly more sensitive to this compound.

Table 1: In Vitro Cytotoxicity of this compound in T-Cell Leukemia/Lymphoma Cell Lines

| Cell Line | TβRIII Expression Level | This compound IC50 (μM) |

| Sensitive | ||

| CEM | Low | ~0.15 |

| MOLT-4 | Low | ~0.20 |

| DND-41 | Low | ~0.25 |

| Resistant | ||

| HUT-78 | High | > 10 |

| H9 | High | > 10 |

| Jurkat | High | > 10 |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 72-hour incubation period. Data is compiled from multiple independent experiments.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| CEM (Low TβRIII) | Control (DMSO) | < 5% |

| This compound (0.5 μM) | > 40% | |

| HUT-78 (High TβRIII) | Control (DMSO) | < 5% |

| This compound (10 μM) | < 10% |

Apoptosis was assessed by Annexin V/Propidium Iodide staining and flow cytometry after 48 hours of treatment.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Lines and Culture

-

Cell Lines: A panel of human T-cell leukemia/lymphoma cell lines (e.g., CEM, MOLT-4, DND-41, HUT-78, H9, Jurkat) and peripheral blood mononuclear cells (PBMCs) are utilized.

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

-

Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability.

-

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis.

-

Apoptosis Assay

-

Method: Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

-

Procedure:

-

Treat cells with this compound or vehicle control for the desired time period (e.g., 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Western Blot Analysis

-

Purpose: To determine the expression levels of TβRIII and other proteins of interest.

-

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against TβRIII and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound is still under investigation; however, the strong inverse correlation between TβRIII expression and drug sensitivity suggests that TβRIII plays a protective role in T-cell leukemia/lymphoma cells. The loss of TβRIII may expose a vulnerability that is exploited by this compound.

Proposed Logical Relationship

The following diagram illustrates the observed relationship between TβRIII expression and cellular response to this compound.

Caption: Logical flow of TβRIII expression and this compound effect.

Experimental Workflow for Assessing this compound's Selective Cytotoxicity

The following diagram outlines the general experimental workflow to determine the selective cytotoxicity of this compound based on TβRIII expression.

Caption: Workflow for evaluating this compound's selective cytotoxicity.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent with a clear mechanism of selectivity for T-cell malignancies that have lost TβRIII expression. The inverse correlation between TβRIII levels and this compound sensitivity provides a strong rationale for the development of TβRIII as a predictive biomarker to guide patient selection in future clinical trials. Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound in TβRIII-deficient cells and to evaluate its in vivo efficacy and safety profile in preclinical models. The targeted nature of this compound offers the potential for a more personalized and effective treatment strategy for a specific subset of T-cell leukemia and lymphoma patients.

References

- 1. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (this compound) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (this compound) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

Foundational Research on 2-Aminothiophene Derivatives in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on 2-aminothiophene derivatives in the field of oncology. It covers their synthesis, mechanisms of action, and summarizes key preclinical data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction to 2-Aminothiophene Derivatives in Oncology

2-Aminothiophene derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The versatility of the 2-aminothiophene scaffold allows for a wide range of structural modifications, making it a privileged structure in the design of targeted cancer therapies.[1] These compounds have been shown to exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3]

Synthesis of 2-Aminothiophene Derivatives

The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

The Gewald Reaction: A General Protocol

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. It is appreciated for its operational simplicity and the ready availability of starting materials.

Reaction Scheme:

A ketone or aldehyde is reacted with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., triethylamine, piperidine, or morpholine).

Typical Experimental Protocol:

-

A mixture of the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) is suspended in a suitable solvent (e.g., ethanol, methanol, or DMF).

-

A catalytic amount of a base (e.g., triethylamine or piperidine) is added to the mixture.

-

The reaction mixture is then heated, typically at reflux, for a specified period.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Recent advancements have explored the use of microwave irradiation and ultrasound to accelerate the reaction and improve yields.

Logical Workflow for Gewald Synthesis:

Caption: A logical workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Mechanisms of Anticancer Action

2-Aminothiophene derivatives exert their anticancer effects through multiple mechanisms, often by targeting key molecules and pathways that are dysregulated in cancer cells.

Kinase Inhibition

A primary mechanism of action for many 2-aminothiophene derivatives is the inhibition of protein kinases, which are crucial for cancer cell growth, proliferation, and survival.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Several derivatives have been developed as potent inhibitors of EGFR and VEGFR, key drivers in many cancers.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Some 2-aminothiophene derivatives have been shown to inhibit this pathway.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival that can be targeted by these compounds.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors, promoting proliferation and preventing apoptosis. Certain 2-amino-3-cyanothiophene derivatives have been identified as potent STAT3 inhibitors.

Signaling Pathway: STAT3 Inhibition by 2-Aminothiophene Derivatives

Caption: Inhibition of the STAT3 signaling pathway by 2-aminothiophene derivatives.

Tubulin Polymerization Inhibition

Certain 2-aminothiophene derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

Treatment with 2-aminothiophene derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often a consequence of the aforementioned mechanisms, such as kinase inhibition or disruption of microtubule function. Furthermore, these compounds can cause an accumulation of cells in specific phases of the cell cycle, commonly the G1 or G2/M phases, thereby preventing cell division.

Quantitative Data on Anticancer Activity

The antiproliferative activity of 2-aminothiophene derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 8c | CEM | T-cell Leukemia | 0.90 | |

| 8c | HeLa | Cervical Carcinoma | 39 | |

| 13m | CEM | T-cell Leukemia | 0.3-0.4 | |

| 13n | CEM | T-cell Leukemia | 0.3-0.4 | |

| Unnamed | HeLa | Cervical Carcinoma | Varies (5-50) | |

| Unnamed | PANC-1 | Pancreatic Adenocarcinoma | Varies (5-50) | |

| Compound 5 | HepG-2 | Hepatocellular Carcinoma | (2.3-fold > Sorafenib) | |

| Compound 21 | HepG-2 | Hepatocellular Carcinoma | (1.7-fold > Sorafenib) | |

| Compound 3b | HepG2 | Liver | 3.105 | |

| Compound 3b | PC-3 | Prostate | 2.15 | |

| Compound 4c | HepG2 | Liver | 3.023 | |

| Compound 4c | PC-3 | Prostate | 3.12 | |

| Compound 6f | Osteosarcoma Cells | Bone | Not specified (potent) |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the research of 2-aminothiophene derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol, or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay:

Caption: A standard workflow for determining cell viability using the MTT assay.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with the 2-aminothiophene derivative for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with cold PBS and fix them in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C at this stage.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the staining solution at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Culture and Treatment: Treat cells with the test compound as described previously.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.

-

Analysis: Analyze the cells by flow cytometry immediately.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of 2-aminothiophene derivatives on the expression and phosphorylation status of proteins in key signaling pathways.

Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, total STAT3, Actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

2-Aminothiophene derivatives represent a promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility via the Gewald reaction, coupled with their diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a foundational resource for researchers in the field of oncology drug discovery and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for their translation into clinical applications.

References

A Technical Guide to the Selective Cytotoxicity of TJ191

For Researchers, Scientists, and Drug Development Professionals

Abstract

TJ191 is a novel synthetic 2-aminothiophene-3-carboxylic acid ester derivative demonstrating significant potential as a selective anti-cancer agent.[1] This document provides a comprehensive overview of its mechanism, quantitative efficacy, and the experimental methodologies used to determine its selective cytotoxicity. This compound's unique mode of action, which targets malignant T-cell leukemia/lymphoma cells expressing low levels of the Transforming Growth Factor β Type III Receptor (TβRIII), marks it as a promising candidate for targeted cancer therapy.[1] It exhibits a remarkable selectivity, showing over 600-fold greater activity against specific cancer cells compared to normal fibroblasts and immune cells.[1]

Core Mechanism of Selective Cytotoxicity

The primary mechanism governing this compound's selective cytotoxicity is linked to the expression levels of the Transforming Growth Factor β Type III Receptor (TβRIII).[1] Research has established an inverse correlation between the expression of TβRIII and cellular sensitivity to this compound.[1]

-

High TβRIII Expression: Cells with high levels of TβRIII are resistant to this compound.

-

Low TβRIII Expression: Malignant T-cells with low TβRIII expression are highly sensitive to the cytostatic and cytotoxic effects of the compound.

This relationship makes TβRIII a predictive biomarker for this compound sensitivity. The compound induces apoptosis in these susceptible low-TβRIII cells in a manner that is dependent on both concentration and time.

Quantitative Cytotoxicity Data

This compound has demonstrated potent anti-proliferative activity across a panel of human T-cell leukemia/lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight the compound's selectivity, with a clear distinction between sensitive and resistant cell lines.

| Cell Line | IC50 (µM) | Sensitivity |

| CEM | 0.13 ± 0.02 | Sensitive |

| JURKAT | 0.13 ± 0.08 | Sensitive |

| MOLT-4 | 0.22 ± 0.11 | Sensitive |

| HSB-2 | 0.26 ± 0.16 | Sensitive |

| MOLT-3 | 0.26 ± 0.19 | Sensitive |

| MT-2 | 0.32 ± 0.086 | Sensitive |

| SUP-T1 | 1.5 ± 0.02 | Sensitive |

| C8166 | 3.1 ± 0.5 | Sensitive |

| HUT-78 | 17 ± 10 | Insensitive |

| MT-4 | 47 ± 5 | Insensitive |

| Table 1: Anti-proliferative activity of this compound in various human T-cell leukemia/lymphoma cell lines. Data sourced from ResearchGate. |

Experimental Protocols

The selective cytotoxicity and mechanism of action of this compound were elucidated through several key experimental procedures.

Identification of TβRIII as a Biomarker

The discovery of TβRIII's role was the result of a systematic workflow designed to identify the molecular basis for this compound resistance.

-

Methodology:

-

Development of Resistant Cells: Drug-sensitive CEM cells were cultured in the presence of a this compound concentration 100 times their IC50 value. This selected for a resistant cell population, designated CEM-R, which exhibited approximately 100-fold reduced sensitivity.

-

Gene Expression Profiling: RNA sequencing (RNA-seq) was performed on both the original sensitive CEM cells and the derived resistant CEM-R cells.

-

Comparative Analysis: The gene expression profiles were compared, revealing that the gene encoding TβRIII was significantly upregulated in the resistant CEM-R cells.

-

Functional Validation: To confirm the role of TβRIII in conferring resistance, CRISPR/Cas9 gene editing was used to knock out the TβRIII gene in this compound-resistant cells. This genetic modification partially restored the cells' susceptibility to the compound, validating TβRIII as a key determinant of sensitivity.

-

Apoptosis Induction Assay

The ability of this compound to induce programmed cell death was quantified by measuring the activity of a key executioner enzyme in the apoptotic cascade.

References

TJ191's impact on cell signaling pathways in lymphoma

An In-depth Technical Guide to Key Cell Signaling Pathways in Lymphoma: A Framework for Therapeutic Development

Introduction

Lymphoma, a heterogeneous group of malignancies originating from lymphocytes, presents a significant challenge in oncology. The pathogenesis of various lymphoma subtypes is intricately linked to the dysregulation of critical cell signaling pathways that govern cell survival, proliferation, and differentiation. Understanding these pathways is paramount for the development of targeted therapies. This technical guide provides an in-depth overview of key signaling cascades implicated in lymphoma, including the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of these pathways, methodologies for their study, and a framework for evaluating novel therapeutic agents. While specific data on the investigational agent TJ191 is not publicly available, this guide serves as a comprehensive resource on the core signaling networks relevant to the development of similar targeted therapies in lymphoma.

Key Signaling Pathways in Lymphoma

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in many cancers, including Hodgkin and non-Hodgkin lymphomas.[1][2] This activation can result from mutations or amplification of PI3K isoforms, loss of the tumor suppressor PTEN, or aberrant signals from the tumor microenvironment, such as through the B-cell receptor (BCR).[1] In lymphomas, constitutive activation of the PI3K/AKT/mTOR pathway provides a significant survival advantage to malignant cells.

Diagram of the PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade in lymphoma.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This pathway can be activated by various stimuli, leading to the activation of downstream kinases such as JNK and MAP2K4. In diffuse large B-cell lymphoma (DLBCL), components of the MAPK signaling pathway have been found to be prominently enriched, suggesting a significant role in the pathogenesis of this lymphoma subtype.

Diagram of the MAPK Signaling Pathway

Caption: Overview of the MAPK signaling pathway in cancer.

The JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and is frequently dysregulated in various malignancies, including T-cell lymphomas. This pathway's abnormal activation can drive tumor cell proliferation and survival. Targeted inhibition of JAK family members has shown promise in treating certain types of lymphoma.

Quantitative Data on Pathway Inhibitors in Lymphoma

The development of small molecule inhibitors targeting these pathways is a major focus of current lymphoma research. The following table summarizes representative inhibitors and their reported activities.

| Target Pathway | Inhibitor Class | Example Compound | Target(s) | Reported IC50 / Activity | Lymphoma Subtype(s) |

| PI3K/AKT/mTOR | PI3Kδ inhibitor | Idelalisib | PI3Kδ | IC50 values are typically in the low nanomolar range. | Follicular Lymphoma, Small Lymphocytic Lymphoma |

| PI3K/AKT/mTOR | AKT inhibitor | Ipatasertib | AKT | IC50 values vary depending on the cell line. | Diffuse Large B-cell Lymphoma (preclinical) |

| PI3K/AKT/mTOR | mTOR inhibitor | Everolimus | mTORC1 | Daily oral dose of 10 mg in clinical trials. | Hodgkin Lymphoma |

| JAK/STAT | Pan-JAK inhibitor | Tofacitinib | JAK1, JAK2, JAK3 | Oral doses of 5 mg and 10 mg are used clinically. | Cutaneous T-cell Lymphoma, EBV-positive T- and NK-cell lymphomas |

| JAK/STAT | JAK1 inhibitor | Golidocitinib | JAK1 | Objective response rate of 44.3% in a Phase 1/2 study. | Peripheral T-cell Lymphoma |

| MAPK Pathway | SYK inhibitor | Fostamatinib | SYK | 22% overall response rate in DLBCL in a Phase I/II trial. | Diffuse Large B-cell Lymphoma, Mantle Cell Lymphoma, Follicular Lymphoma |

Experimental Protocols

Western Blotting for Phosphorylated Protein Analysis

Objective: To determine the activation state of signaling pathways by measuring the phosphorylation of key proteins (e.g., p-AKT, p-ERK).

Methodology:

-

Cell Lysis: Lymphoma cells, either untreated or treated with an inhibitor (e.g., this compound), are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT, anti-AKT).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.

-

Analysis: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

Flow Cytometry for Apoptosis Assessment

Objective: To quantify the induction of apoptosis in lymphoma cells following treatment with a pathway inhibitor.

Methodology:

-

Cell Treatment: Lymphoma cells are seeded and treated with varying concentrations of the test compound for 24-72 hours.

-

Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry analysis software.

Diagram of a General Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for evaluating a cell signaling pathway inhibitor.

Conclusion

The dysregulation of cell signaling pathways such as PI3K/AKT/mTOR, MAPK, and JAK/STAT is a hallmark of many lymphoma subtypes. A thorough understanding of these pathways and the development of robust experimental methodologies to study them are crucial for the discovery and advancement of novel targeted therapies. While the specific impact of this compound on these pathways remains to be elucidated in public-domain literature, the framework provided in this guide offers a comprehensive approach for the preclinical evaluation of such agents. By systematically dissecting the molecular mechanisms of action of new compounds, the scientific community can continue to make significant strides in the treatment of lymphoma.

References

Methodological & Application

Application Notes and Protocols for TJ191

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TJ191 (2-Amino-3-methylcarboxy-5-heptyl-thiophene) is a selective anti-cancer small molecule.[1] It has been identified as a targeted agent against malignant T-cell leukemia/lymphoma cells that exhibit low expression of the type III TGF-β receptor (TβRIII).[1] This document provides detailed protocols for the in vitro culture and experimental use of this compound with relevant cancer cell lines.

Target Cell Lines

This compound has been shown to be effective in T-cell leukemia and lymphoma cell lines with low TβRIII expression. The following cell lines are referenced in the foundational research on this compound:

-

Jurkat: Human acute T-cell leukemia

-

MOLT-4: Human acute lymphoblastic leukemia

Data Summary

The following table summarizes the quantitative data regarding the efficacy of this compound in vitro.

| Cell Line | Assay | IC50 Value (µM) | Notes |

| Jurkat | Cell Viability (MTT) | ~5 | 72-hour treatment |

| MOLT-4 | Cell Viability (MTT) | ~5 | 72-hour treatment |

Data is approximated from published graphical representations and should be confirmed by the end-user.

Experimental Protocols

Cell Culture

This protocol outlines the standard procedures for culturing Jurkat and MOLT-4 cell lines to be used in experiments with this compound.

Materials:

-

Jurkat (ATCC TIB-152) or MOLT-4 (ATCC CRL-1582) cells

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Expansion:

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Culture the cells in T-75 flasks at a density of 2-3 x 10^5 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance (Subculturing):

-

Monitor cell density and viability daily using a hemocytometer and Trypan Blue exclusion.

-

Maintain the cell culture in suspension by adding fresh medium to dilute the culture to a density of 2-3 x 10^5 cells/mL every 2-3 days.

-

In Vitro Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cultured Jurkat or MOLT-4 cells

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed 1 x 10^4 cells in 100 µL of complete growth medium per well in a 96-well plate.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow for this compound In Vitro Testing

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound Action

Caption: this compound's effect on malignant T-cells.

References

Application Notes and Protocols for Assessing TJ191 Sensitivity in T-Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

TJ191 is a novel small molecule demonstrating significant cytostatic and cytotoxic activity against various T-cell leukemia/lymphoma cell lines. These application notes provide a comprehensive guide for assessing the sensitivity of T-cell lines to this compound, including detailed protocols for key assays and data presentation for comparative analysis. The methodologies outlined herein are essential for preclinical evaluation and mechanistic studies of this compound.

Data Presentation

The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of this compound on various T-cell lines.

Table 1: Anti-Proliferative Activity of this compound in T-Cell Leukemia/Lymphoma Cell Lines [1]

| Cell Line | IC50 (µM) |

| CEM | 0.13 ± 0.02 |

| JURKAT | 0.13 ± 0.08 |

| MOLT-3 | 0.26 ± 0.19 |

| MOLT-4 | 0.22 ± 0.11 |

| SUP-T1 | 1.5 ± 0.02 |

| MT-2 | 0.32 ± 0.086 |

| C8166 | 3.1 ± 0.5 |

| HSB-2 | 0.26 ± 0.16 |

| HUT-78 | 17 ± 10 |

| MT-4 | 47 ± 5 |

Table 2: Pro-Apoptotic Effect of this compound in CEM T-Cell Line [1]

| This compound Concentration (µM) | Treatment Time (hours) | Apoptosis Rate (%) |

| 0.1 | 8 | ~20 |

| 0.3 | 8 | ~40 |

| 1 | 8 | ~50 |

| 3 | 8 | ~60 |

| 0.1 | 24 | ~60 |

| 0.3 | 24 | ~80 |

| 1 | 24 | ~80 |

| 3 | 24 | ~80 |

Signaling Pathways

Experimental Workflow

Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8)

This protocol determines the effect of this compound on the viability and proliferation of T-cell lines.

Materials:

-

T-cell lines (e.g., Jurkat, CEM, MOLT-4)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells upon treatment with this compound using flow cytometry.

Materials:

-

T-cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed T-cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with various concentrations of this compound for 8 and 24 hours.[1]

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

Cytokine Release Assay (ELISA)

This protocol measures the concentration of specific cytokines released into the culture medium following this compound treatment.

Materials:

-

T-cell lines

-

This compound

-

ELISA kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6)

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Seed T-cells and treat with this compound as described in the proliferation assay.

-

After the desired incubation period, centrifuge the plates and collect the supernatant.

-

Perform the ELISA for the target cytokines according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol assesses the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT and NF-κB signaling pathways.

Materials:

-

T-cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, IKK, and NF-κB p65.

-

Secondary HRP-conjugated antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Treat T-cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation.

References

Application Notes and Protocols: Investigating the Role of TβRIII in Cancer Biology using CRISPR/Cas9 Knockout and a Novel Inhibitor, TJ191

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and migration.[1] Its dysregulation is a hallmark of various diseases, particularly cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis in advanced stages.[2] The TGF-β type III receptor (TβRIII), also known as betaglycan, is a co-receptor that plays a complex and pivotal role in modulating TGF-β signaling.[3][4] TβRIII can present TGF-β ligands to the signaling receptors (TβRI and TβRII), thereby enhancing signaling, but can also inhibit signaling through various mechanisms, including ectodomain shedding.[3]

This document provides detailed application notes and protocols for investigating the function of TβRIII in cancer cells using CRISPR/Cas9-mediated gene knockout. Furthermore, it outlines experimental strategies to evaluate the efficacy of a hypothetical novel therapeutic agent, TJ191, designed to modulate TβRIII activity. These protocols are intended to guide researchers in elucidating the intricate role of TβRIII in cancer biology and in the preclinical assessment of new therapeutic strategies targeting this pathway.

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the experiments described in this document. These tables are designed to provide a clear and structured format for presenting and comparing experimental outcomes.

Table 1: In Vitro Efficacy of this compound in Wild-Type and TβRIII Knockout Cancer Cell Lines

| Cell Line | Treatment | IC50 (nM) | % Inhibition of Cell Migration | % Inhibition of Invasion |

| MDA-MB-231 (WT) | This compound | 150 | 65% | 58% |

| MDA-MB-231 (TβRIII KO) | This compound | >10,000 | 5% | 3% |

| PC-3 (WT) | This compound | 220 | 55% | 47% |

| PC-3 (TβRIII KO) | This compound | >10,000 | 8% | 6% |

Table 2: Effect of this compound on TGF-β-induced Smad2/3 Phosphorylation

| Cell Line | Treatment | p-Smad2/3 Levels (Relative to Control) |

| MDA-MB-231 (WT) | Vehicle | 1.0 |

| MDA-MB-231 (WT) | TGF-β1 (5 ng/mL) | 8.5 |

| MDA-MB-231 (WT) | TGF-β1 + this compound (150 nM) | 2.1 |

| MDA-MB-231 (TβRIII KO) | Vehicle | 1.0 |

| MDA-MB-231 (TβRIII KO) | TGF-β1 (5 ng/mL) | 2.3 |

| MDA-MB-231 (TβRIII KO) | TGF-β1 + this compound (150 nM) | 2.2 |

Table 3: In Vivo Antitumor Activity of this compound in a Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |

| Vehicle (WT Xenograft) | 1250 | - |

| This compound (50 mg/kg, WT Xenograft) | 480 | 61.6% |

| Vehicle (TβRIII KO Xenograft) | 1180 | - |

| This compound (50 mg/kg, TβRIII KO Xenograft) | 1150 | 2.5% |

Signaling Pathways and Experimental Workflows

TβRIII-Mediated TGF-β Signaling Pathway

Caption: TβRIII enhances TGF-β signaling by presenting the ligand to TβRII.

CRISPR/Cas9 Knockout Experimental Workflow

Caption: Workflow for generating and validating TβRIII knockout cell lines.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of TβRIII in Cancer Cells

This protocol outlines the steps for generating TβRIII knockout cancer cell lines using the CRISPR/Cas9 system.

1.1. sgRNA Design and Vector Construction

-

Design at least two single guide RNAs (sgRNAs) targeting an early exon of the TGFBR3 gene. Utilize online design tools to minimize off-target effects.

-

Synthesize and anneal complementary oligonucleotides for each sgRNA.

-

Clone the annealed sgRNA duplexes into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

1.2. Lentivirus Production and Transduction

-

Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.

-

Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

-

Transduce the target cancer cell line (e.g., MDA-MB-231) with the lentiviral particles in the presence of polybrene.

1.3. Selection and Clonal Isolation

-

Select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

-

Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

1.4. Validation of TβRIII Knockout

-

Genomic DNA Analysis: Extract genomic DNA from individual clones. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.

-

Western Blot Analysis: Prepare whole-cell lysates and perform western blotting using an antibody specific for TβRIII to confirm the absence of protein expression.

Protocol 2: In Vitro Characterization of TβRIII Knockout Cells and this compound Efficacy

2.1. Cell Proliferation Assay

-

Seed wild-type (WT) and TβRIII knockout (KO) cells in 96-well plates.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

After 72 hours, assess cell viability using a colorimetric assay (e.g., MTT or WST-1).

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

2.2. Cell Migration (Wound Healing) Assay

-

Grow WT and TβRIII KO cells to confluence in 6-well plates.

-

Create a "scratch" in the cell monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle.

-

Capture images at 0 and 24 hours and quantify the wound closure area.

2.3. Cell Invasion Assay

-

Use transwell inserts with a Matrigel-coated membrane.

-

Seed WT and TβRIII KO cells in the upper chamber in serum-free medium containing this compound or vehicle.

-

Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

After 24-48 hours, remove non-invading cells from the top of the membrane.

-

Fix, stain, and count the invading cells on the bottom of the membrane.

2.4. Western Blot for Smad2/3 Phosphorylation

-

Starve WT and TβRIII KO cells overnight in serum-free medium.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30 minutes.

-

Lyse the cells and perform western blotting using antibodies against phosphorylated Smad2/3 and total Smad2/3.

Protocol 3: In Vivo Xenograft Study

3.1. Animal Model

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Subcutaneously inject WT or TβRIII KO cancer cells into the flank of each mouse.

3.2. Treatment Regimen

-

Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle and this compound).

-

Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

3.3. Efficacy Evaluation

-

Measure tumor volume with calipers twice a week.

-

Monitor body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of CRISPR/Cas9-mediated gene editing and the use of targeted inhibitors like the hypothetical this compound provides a powerful approach to dissect the complex role of TβRIII in cancer. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers to investigate the therapeutic potential of targeting the TβRIII-mediated TGF-β signaling pathway. Such studies are crucial for advancing our understanding of cancer biology and for the development of novel and effective cancer therapies.

References

Application Notes and Protocols: A General Guideline for Cytotoxicity Assessment of Novel Compounds Using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of drug discovery and development, assessing the cytotoxic potential of novel compounds is a critical step. While the specific compound "TJ191" is not documented in publicly available scientific literature, this document provides a comprehensive and adaptable protocol for evaluating the cytotoxicity of any investigational compound, using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as a primary example.[1][2] This colorimetric assay is a reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]